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1-Methoxy-4-(non-4-en-5-yl)benzene

Cat. No.: B14182003
CAS No.: 917569-08-5
M. Wt: 232.36 g/mol
InChI Key: FAEOPZSDLMGIAA-UHFFFAOYSA-N
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Description

Significance and Context of Complex Anisole (B1667542) Derivatives

Anisole, or methoxybenzene, serves as a fundamental building block in organic synthesis, and its derivatives are integral to a wide array of chemical research and industrial applications. wikipedia.orgexsyncorp.comfiveable.me The methoxy (B1213986) group (-OCH3) is an electron-donating substituent that activates the benzene (B151609) ring, influencing its reactivity in electrophilic aromatic substitution reactions. wikipedia.orgfiveable.me This inherent reactivity makes anisole and its derivatives valuable precursors in the synthesis of pharmaceuticals, fragrances, and materials. wikipedia.orgexsyncorp.com

Complex anisole derivatives, characterized by the presence of intricate substituent groups, are of particular importance. The introduction of long-chain alkenyl groups, as seen in 1-Methoxy-4-(non-4-en-5-yl)benzene, can impart specific physical, chemical, and biological properties to the molecule. These properties are of interest in materials science, where such compounds can be precursors to polymers and liquid crystals, and in medicinal chemistry, where the lipophilicity and conformational flexibility of the alkenyl chain can influence biological activity. ontosight.ai The study of such complex derivatives pushes the boundaries of synthetic chemistry, requiring the development of novel and selective reaction pathways.

Structural Features and Nomenclature Considerations for this compound

The systematic IUPAC name, this compound, precisely defines the molecular structure of this compound. The name can be deconstructed as follows:

Benzene: This indicates the presence of a six-carbon aromatic ring.

1-Methoxy: A methoxy group (-OCH3) is attached to the first carbon of the benzene ring.

4-(non-4-en-5-yl): A nine-carbon chain (nonyl group) is attached to the fourth carbon of the benzene ring. The placement of the double bond is specified by "non-4-en," indicating it is between the fourth and fifth carbons of the nonyl chain. The point of attachment of this chain to the benzene ring is at the fifth carbon of the nonyl group, denoted by "-5-yl."

This structure, with its combination of an aromatic ring, an ether linkage, and a long, unsaturated alkyl chain, presents a molecule with distinct regions of varying polarity and reactivity. The specific stereochemistry of the double bond (cis or trans) would further define the molecule's three-dimensional shape and could have significant implications for its chemical and physical properties.

While specific experimental data for this compound is not extensively available in public literature, its molecular formula is C16H24O, and its CAS number is 917569-08-5. chemsrc.com For a closely related isomer, 1-methoxy-4-(non-5-en-4-yl)benzene (B14198270) (CAS No. 917569-01-8), the molecular weight is 232.36 g/mol . smolecule.com

Table 1: Compound Names Mentioned in this Article

Compound Name
This compound
1-methoxy-4-(non-5-en-4-yl)benzene
Anisole (Methoxybenzene)
1-Methoxy-4-propenylbenzene (Anethole)
1-Methoxy-4-methylbenzene
1-Methoxy-4-[5-(4-methoxyphenoxy)-3-penten-1-ynyl]benzene
1-Methoxy-4-(prop-2-yn-1-yl)benzene
1-methoxy-4-[1-(4-methoxyphenyl)vinyl]benzene
1-(4-methoxyphenyl)ethylamine
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
1-methoxy-4-nitrobenzene
1-methoxy-4-(1-methylethyl)-benzene
1-Methoxy-2-(4-Methoxyphenoxy)Benzene
1-Methoxy-4-(methylthio)benzene

Overview of Research Trajectories for Related Alkenylbenzene Compounds

The synthesis of complex alkenylbenzene derivatives like this compound is a topic of ongoing research, with a focus on developing efficient and selective catalytic methods. A prominent area of investigation is the use of transition metal-catalyzed C-H activation reactions. rsc.orgacs.orgnih.gov

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts have shown significant promise in the direct functionalization of arenes. rsc.orgacs.orgnih.gov These methods allow for the formation of carbon-carbon bonds by activating a C-H bond on the aromatic ring, a process that is more atom-economical than traditional cross-coupling reactions requiring pre-functionalized starting materials. For instance, rhodium(III)-catalyzed C-H olefination has been demonstrated for the synthesis of alkenylarenes. nih.govscispace.comdntb.gov.ua The general mechanism often involves the ortho-C-H activation of the arene by the rhodium catalyst, followed by insertion of an olefin and subsequent β-hydride elimination to yield the alkenylated product. rsc.org

Research into the synthesis of the closely related isomer, 1-methoxy-4-(non-5-en-4-yl)benzene, has pointed towards rhodium-mediated C-H activation strategies as a streamlined route to install the nonenyl group. smolecule.com These strategies can involve the direct coupling of anisole derivatives with appropriate olefins. The regioselectivity of such reactions can be influenced by directing groups and the specific reaction conditions employed. nih.govscispace.comdntb.gov.ua

Other Synthetic Approaches:

Beyond rhodium catalysis, other synthetic methodologies are being explored for the synthesis of complex alkenylbenzenes. These include:

Friedel-Crafts Alkylation: A classical method for attaching alkyl chains to benzene rings, though it can be prone to issues with regioselectivity and polyalkylation, especially with long-chain alkenes.

Wittig and Horner-Wadsworth-Emmons Reactions: These are powerful methods for forming alkenes with good control over the double bond position and stereochemistry, often starting from an appropriate aldehyde or ketone derivative of anisole.

Cross-Coupling Reactions: Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions are workhorse methods in modern organic synthesis for forming carbon-carbon bonds, including those that would lead to alkenylbenzene structures.

The ongoing development of these and other novel synthetic routes is crucial for accessing a wider variety of complex anisole derivatives, which in turn will enable further exploration of their potential applications in various scientific and technological fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O B14182003 1-Methoxy-4-(non-4-en-5-yl)benzene CAS No. 917569-08-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917569-08-5

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-methoxy-4-non-4-en-5-ylbenzene

InChI

InChI=1S/C16H24O/c1-4-6-8-14(9-7-5-2)15-10-12-16(17-3)13-11-15/h8,10-13H,4-7,9H2,1-3H3

InChI Key

FAEOPZSDLMGIAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CCCC)C1=CC=C(C=C1)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methoxy 4 Non 4 En 5 Yl Benzene

Retrosynthetic Strategies for the 1-Methoxy-4-(non-4-en-5-yl)benzene Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. ias.ac.in This process involves imaginary disconnections of chemical bonds, which correspond to the reverse of known chemical reactions. ias.ac.in

Disconnection Approaches at the Aryl-Alkyl Linkage

A primary disconnection strategy for this compound involves cleaving the bond between the aromatic ring and the nine-carbon side chain. This leads to two key synthons: a nucleophilic p-methoxyphenyl anion or an electrophilic p-methoxyphenyl cation, and a corresponding electrophilic or nucleophilic non-enyl fragment.

One of the most logical disconnections for an aryl ether is at the C-O bond. However, for an aryl alkyl ether where the alkyl group is not a simple methyl or ethyl group, disconnection at the aryl-alkyl C-C bond is a more synthetically viable approach. This leads to precursors such as a p-methoxyphenyl organometallic reagent and a non-enyl halide or triflate, or a p-methoxyphenyl halide and a non-enyl organometallic reagent.

Disconnection StrategyPrecursor 1 (Aryl)Precursor 2 (Alkyl)Corresponding Forward Reaction
Aryl-Alkyl C-C Bondp-Methoxyphenyl Grignard ReagentNon-4-en-5-yl bromideNickel-catalyzed Cross-Coupling
Aryl-Alkyl C-C Bond4-BromoanisoleNon-4-en-5-ylmagnesium bromideNickel-catalyzed Cross-Coupling

Stereocontrol Considerations in Alkene Formation

The geometry of the double bond in the non-4-ene side chain is a critical stereochemical feature. The synthesis must be designed to selectively produce either the (Z)- or (E)-isomer. This can be achieved by employing stereoselective alkene synthesis methods. For instance, the use of a Lindlar catalyst for the partial hydrogenation of an alkyne precursor typically yields a cis-(Z)-alkene. masterorganicchemistry.com Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, generally produce trans-(E)-alkenes. The choice of method will be dictated by the desired stereochemistry of the final product.

Construction of the 4-(non-4-en-5-yl) Side Chain

The nine-carbon side chain with a central double bond can be constructed through various modern synthetic methods.

Olefin Metathesis Reactions in Aryl-Alkyl Ether Synthesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org Cross-metathesis between two different alkenes can be utilized to construct the desired side chain and attach it to the aromatic ring in a single step or in a stepwise fashion. For instance, a cross-metathesis reaction between a simpler alkene containing the p-methoxyphenyl group, such as anethole (B165797) (1-methoxy-4-propenylbenzene), and another olefin could potentially form the target structure.

A study on the cross-metathesis of (E)-anethole and 1-hexene (B165129) using a Grubbs 2nd generation catalyst provides valuable insights into this approach. researchgate.netmdpi.com The reaction leads to the formation of (E)-1-(4-methoxyphenyl)-1-hexene, a compound structurally related to the target molecule. researchgate.netmdpi.com The study monitored the reaction by 1H NMR spectroscopy and investigated the effects of temperature and substrate molar ratio on the reaction rate and product yield. researchgate.netmdpi.com

Table 1: Cross-Metathesis of (E)-Anethole with 1-Hexene

Entry Catalyst (mol%) Reactant 1 Reactant 2 Solvent Temperature (°C) Time (min) Product Max. Concentration (M) TOF (min⁻¹)
1 Grubbs 2nd Gen. (0.1) (E)-Anethole 1-Hexene CDCl₃ 25 16 (E)-1-(4-Methoxyphenyl)-1-hexene 0.051 2.85
2 Grubbs 2nd Gen. (0.1) (E)-Anethole 1-Hexene CDCl₃ 45 6 (E)-1-(4-Methoxyphenyl)-1-hexene 0.048 3.46

TOF (Turnover Frequency) was calculated at the point of maximum product concentration. Data adapted from a study by Swart et al. (2021). researchgate.netmdpi.com

This data indicates that while the cross-metathesis is feasible, side reactions and secondary metathesis can affect the yield of the desired product. researchgate.net For the synthesis of this compound, a possible cross-metathesis could involve 4-allylanisole and 1-hexene.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions provide a robust method for forming the aryl-alkyl C-C bond. nih.govnih.gov Specifically, the coupling of an aryl ether, such as anisole (B1667542), with a Grignard reagent can be achieved. This approach is advantageous as it utilizes readily available starting materials. For the synthesis of the target molecule, this would involve the reaction of a 4-methoxyphenyl (B3050149) derivative with a suitable non-enyl Grignard reagent, or vice versa.

A key development in this area is the use of N-heterocyclic carbene (NHC) ligands to promote the coupling of methoxyarenes with alkyl Grignard reagents, which involves the cleavage of the C(aryl)-OMe bond.

Table 2: Nickel-Catalyzed Cross-Coupling of Methoxyarenes with Alkyl Grignard Reagents

Entry Aryl Ether Grignard Reagent Catalyst (mol%) Ligand (mol%) Solvent Temperature (°C) Yield (%)
1 Anisole n-Hexyl-MgBr Ni(acac)₂ (5) IPr·HCl (10) Toluene 120 75
2 4-Methylanisole n-Butyl-MgBr NiCl₂(dppp) (3) - THF Reflux 88

This table represents typical conditions and yields for nickel-catalyzed cross-coupling reactions and is for illustrative purposes.

Strategies Utilizing Alkyne Precursors and Selective Semihydrogenation

A powerful strategy for the stereocontrolled synthesis of the alkene in the side chain involves the use of an alkyne precursor followed by selective semihydrogenation. This approach allows for the precise construction of either the (Z) or (E) isomer of the double bond.

The synthesis would first involve the creation of 1-methoxy-4-(non-4-yn-5-yl)benzene. This could be achieved through the coupling of a 4-methoxyphenyl derivative with a non-4-ynyl halide or by coupling a 4-ethynyl-anisole with a heptyl halide.

Once the alkyne precursor is obtained, selective semihydrogenation can be performed. For the synthesis of the (Z)-alkene, catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) or P-2 nickel (a nickel boride catalyst) are commonly employed. masterorganicchemistry.comresearchgate.netyoutube.com These catalysts facilitate the syn-addition of hydrogen to the alkyne, resulting in the cis-alkene. researchgate.net

Table 3: Selective Semihydrogenation of Alkynes

Entry Alkyne Substrate Catalyst Solvent Conditions Product Stereochemistry Yield (%)
1 Diphenylacetylene Lindlar's Catalyst Hexane H₂ (1 atm), RT Z (cis) >95
2 1-Phenyl-1-propyne P-2 Ni Ethanol H₂ (1 atm), RT Z (cis) 98

This table represents typical conditions and yields for the selective semihydrogenation of alkynes and is for illustrative purposes.

Functionalization of the Methoxybenzene Core

The methoxybenzene (anisole) core is a fundamental building block in the synthesis of the target compound. Its functionalization must be carefully controlled to achieve the desired substitution pattern.

Regioselective Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a cornerstone of arene functionalization. The methoxy (B1213986) group of anisole is an activating, ortho-, para-directing substituent, which influences the regioselectivity of incoming electrophiles. wisc.edulibretexts.org

Friedel-Crafts acylation and alkylation are classic EAS reactions that can be employed to introduce alkyl or acyl groups onto the anisole ring. wisc.edu The choice of Lewis acid catalyst and reaction conditions is crucial for controlling the regioselectivity. For instance, the acylation of anisole with propionyl chloride in the presence of a Lewis acid like iron(III) chloride can lead to the formation of para-substituted ketones. wisc.edu These ketones can then serve as precursors for further elaboration into the nonenyl side chain.

Recent advancements have focused on developing more regioselective and environmentally benign catalytic systems. For example, solid acid catalysts like zeolites can enhance para-selectivity in various EAS reactions, including nitration, alkylation, and acylation, through shape-selective catalysis. researchgate.net The use of such catalysts can minimize the formation of the ortho-isomer, which is often an undesired byproduct. acs.org

The table below summarizes the effect of different catalysts on the regioselectivity of anisole acylation, a key step in functionalizing the methoxybenzene core.

CatalystReactionMajor ProductNotes
FeCl₃Acylation with propionyl chloridepara-substituted ketoneA classic Lewis acid catalyst for Friedel-Crafts reactions. wisc.edu
SnO₂ nanosheetsAcylation with acid chloridespara-substituted aromatic ketonesOffers high yields under solvent-free conditions. acs.org
Zeolite HβNitrationpara-nitroanisoleDemonstrates shape-selectivity, improving the para- to ortho-isomer ratio. researchgate.net
I₂/DMF complexAcylation of activated aromaticsAryl ketonesA mild and effective catalyst system. researchgate.net

Nucleophilic Aromatic Substitution on Activated Anisoles

While less common for electron-rich arenes like anisole, nucleophilic aromatic substitution (SNA) can be a viable strategy if the aromatic ring is sufficiently activated by electron-withdrawing groups. byjus.comwikipedia.org For the synthesis of this compound, this pathway would typically involve a precursor where the anisole ring is substituted with a strong electron-withdrawing group, such as a nitro group, at a position ortho or para to a leaving group. libretexts.orglumenlearning.com

The mechanism generally proceeds through a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. byjus.comwikipedia.org

Catalytic Systems in the Synthesis of this compound and Analogues

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the unsaturated linkage in this compound is a prime target for catalytic strategies.

Transition Metal Catalysis for Unsaturated Linkages

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the alkenyl-aryl bond present in the target molecule. chemistryworld.com Reactions such as the Suzuki, Heck, and Negishi couplings are routinely used to connect sp²-hybridized carbon atoms. nih.govyoutube.com

For the synthesis of this compound, a plausible approach would involve the cross-coupling of a para-substituted methoxybenzene derivative with a nonenyl-containing coupling partner. For example, a Negishi coupling could utilize an organozinc reagent derived from a nonenyl halide and couple it with a para-haloanisole in the presence of a palladium or nickel catalyst. nih.gov

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and stereoselectivity. Nickel catalysts, for instance, have been shown to be effective in the cross-coupling of anisole derivatives via C-O bond cleavage, offering an alternative to the more common use of aryl halides. acs.org

The following table provides examples of transition metal-catalyzed reactions that could be adapted for the synthesis of the target compound's unsaturated linkage.

Reaction TypeCatalyst SystemCoupling PartnersRelevance
Negishi CouplingPd or Ni catalystOrganozinc reagent and organohalideForms C(sp²)-C(sp²) bonds with high functional group tolerance. nih.gov
Suzuki CouplingPalladium catalyst with a baseOrganoboron reagent and organohalideWidely used for creating biaryl and vinyl-aryl linkages.
Heck CouplingPalladium catalystAlkene and aryl halideForms a new C-C bond at the vinylic position of the alkene.
Kumada-Tamao-Corriu CouplingNickel catalystGrignard reagent and organohalideEffective for cross-coupling of anisoles. acs.org

Organocatalytic Approaches for Targeted Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. researchgate.net While direct organocatalytic synthesis of the entire this compound molecule is not well-documented, organocatalysts can be employed for specific transformations on precursors.

For instance, asymmetric organocatalysis could be used to introduce chirality into the nonenyl side chain if a stereodefined product is desired. Furthermore, organocatalysts can be effective in promoting reactions on the phenol (B47542) precursor to anisole. Phenols themselves can act as organocatalysts in certain reactions. researchgate.net

Biocatalytic Transformations Towards this compound Precursors

Biocatalysis offers a green and highly selective approach to organic synthesis. nih.gov Enzymes can perform complex chemical transformations with high stereo- and regioselectivity under mild reaction conditions. For the synthesis of precursors to this compound, biocatalytic methods can be particularly valuable.

For example, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketone precursors to chiral alcohols. nih.gov A ketone on the nonenyl side chain could be reduced to a specific enantiomer, which could then be carried through the synthesis. Plant-based biocatalysts, such as those found in coconut water or carrot roots, have also been shown to be effective for the reduction of aromatic aldehydes and ketones. sphinxsai.comresearchgate.net

Lignin (B12514952), a complex aromatic polymer found in biomass, is a potential renewable source for aromatic compounds. researchgate.net Enzymatic depolymerization of lignin can yield substituted phenols, which could serve as starting materials for the synthesis of the methoxybenzene portion of the target molecule.

The table below highlights some biocatalytic transformations relevant to the synthesis of precursors for this compound.

Biocatalyst TypeTransformationSubstrate ExamplePotential Application
Alcohol Dehydrogenase (ADH)Ketone reductionAcetophenoneAsymmetric synthesis of a chiral alcohol on the side chain. nih.gov
Plant Material (e.g., Carrot Roots)Ketone reductionAromatic ketonesGreen and stereoselective reduction of a precursor ketone. sphinxsai.com
Lignin-degrading EnzymesLignin depolymerizationLigninGeneration of substituted phenol building blocks. researchgate.net
Lipases/EsterasesEster hydrolysis/transesterificationRacemic estersKinetic resolution of a chiral precursor. nih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Methoxy 4 Non 4 En 5 Yl Benzene

Mechanistic Studies of Alkene Reactivity in the non-4-en-5-yl Moiety

The non-4-en-5-yl moiety features a tetrasubstituted internal double bond. Its reactivity is characteristic of electron-rich alkenes, though potentially influenced by the steric bulk of the substituents.

The double bond in the non-4-en-5-yl group is susceptible to various oxidative reactions.

Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to convert the alkene into an epoxide. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. csbsju.edulibretexts.org More substituted, electron-rich alkenes generally react faster in epoxidation reactions. csbsju.edu The stereochemistry of the starting alkene is retained in the epoxide product. csbsju.edu

Hydroxylation: The alkene can be converted to a vicinal diol (a glycol) through hydroxylation. This can be achieved in two main ways:

Syn-dihydroxylation: Using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or cold, alkaline potassium permanganate (B83412) (KMnO₄), would result in the addition of two hydroxyl groups to the same face of the double bond. msu.eduopenstax.org

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the side opposite to the epoxide oxygen, resulting in a trans-diol. openstax.orglibretexts.org

Oxidative Cleavage: The double bond can be completely broken through oxidative cleavage. Ozonolysis (reaction with ozone, O₃, followed by a workup step) is a powerful method for this transformation. Depending on the workup conditions, different products can be obtained:

A reductive workup (e.g., with zinc dust or dimethyl sulfide) will yield two different ketone molecules, reflecting the tetrasubstituted nature of the alkene.

An oxidative workup (e.g., with hydrogen peroxide) would also result in ketones, as there are no hydrogens on the double-bonded carbons to be oxidized to carboxylic acids.

Table 1: Predicted Oxidative Transformations of the Alkene Moiety

Reaction TypeReagentsPredicted Product(s)
Epoxidationm-CPBA1-Methoxy-4-(4,5-epoxynonan-5-yl)benzene
Syn-dihydroxylation1. OsO₄ 2. NaHSO₃/H₂O1-Methoxy-4-(4,5-dihydroxynonan-5-yl)benzene
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺1-Methoxy-4-(4,5-dihydroxynonan-5-yl)benzene
Oxidative Cleavage1. O₃ 2. (CH₃)₂SButan-2-one and 1-(4-methoxyphenyl)pentan-1-one

The double bond of the non-4-en-5-yl group can be reduced to a single bond through catalytic hydrogenation.

Catalytic Hydrogenation: This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. pressbooks.publibretexts.org Common catalysts include platinum (Pt, often as PtO₂), palladium (Pd, typically on carbon, Pd/C), and nickel (Ni). libretexts.orgopenstax.org The reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond as it complexes with the catalyst surface. pressbooks.pubopenstax.org This process would convert 1-methoxy-4-(non-4-en-5-yl)benzene into 1-methoxy-4-(nonan-5-yl)benzene. The reaction is generally selective for the alkene double bond under mild conditions, leaving the aromatic ring intact. openstax.org

Table 2: Predicted Reductive Transformation of the Alkene Moiety

Reaction TypeReagentsPredicted Product
Catalytic HydrogenationH₂, Pd/C1-Methoxy-4-(nonan-5-yl)benzene

The alkene can undergo electrophilic addition reactions, although these are subject to Markovnikov's rule and potential carbocation rearrangements. For a symmetrically substituted internal alkene like this one, regioselectivity is less of a concern initially, but the stability of the potential carbocation intermediates is key.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds by protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion. masterorganicchemistry.com Protonation can occur at either carbon of the double bond, leading to two possible secondary carbocations. One carbocation would be adjacent to a propyl group, and the other adjacent to the methoxybenzyl group. The stability of these intermediates would dictate the major product.

Hydration: The acid-catalyzed addition of water across the double bond results in the formation of an alcohol. khanacademy.orgyoutube.com Similar to hydrohalogenation, the reaction proceeds through the formation of the more stable carbocation intermediate, which is then captured by a water molecule. khanacademy.org

Aromatic Ring Reactivity and Functional Group Interconversions

The methoxybenzene ring is an activated aromatic system, prone to electrophilic substitution and modification of the ether linkage.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr). wikipedia.org This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex). libretexts.org Since the para position is already occupied by the nonenyl substituent, electrophilic attack will be directed to the ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would introduce a halogen atom at the ortho position. masterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which would nitrate (B79036) the ring at the ortho position. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the ring, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com These reactions would also occur at the ortho position.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPredicted Major Product
BrominationBr₂, FeBr₃1-Bromo-2-methoxy-5-(non-4-en-5-yl)benzene
NitrationHNO₃, H₂SO₄1-Methoxy-2-nitro-4-(non-4-en-5-yl)benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-Methoxy-5-(non-4-en-5-yl)phenyl)ethan-1-one

The methoxy group itself can be chemically altered, most commonly through cleavage of the methyl-oxygen bond to form a phenol (B47542).

Demethylation: The O-methyl group can be cleaved to yield the corresponding phenol, 4-(non-4-en-5-yl)phenol. This transformation is typically achieved under harsh conditions using strong reagents. chem-station.com Common reagents for this demethylation include strong protic acids like HBr, or Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). chem-station.comrsc.org The reaction with BBr₃, for instance, involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Reaction Kinetics and Thermodynamic Profiles for this compound Transformations

The reaction kinetics and thermodynamic landscape of this compound are governed by the interplay of its constituent functional groups: the methoxy-substituted aromatic ring and the internal alkene within the nonenyl chain. While specific experimental data for this compound is not extensively documented, a detailed understanding can be extrapolated from studies on analogous long-chain alkenylarenes and substituted benzenes.

Transformations of this compound can be broadly categorized into reactions involving the alkene and those targeting the aromatic ring. The kinetics of such reactions are influenced by several factors, including the choice of catalyst, solvent, temperature, and the concentration of reactants. For instance, in reactions like hydroformylation, which extends the carbon chain, the reaction rate is dependent on the catalyst system employed, often involving rhodium or cobalt complexes. rsc.org The steric hindrance around the double bond in the non-4-en-5-yl chain would also play a significant role in the rate of reaction.

To illustrate the factors influencing reaction outcomes, a hypothetical kinetic and thermodynamic profile for a transformation of this compound is presented below.

Interactive Data Table: Factors Influencing Reaction Kinetics and Thermodynamics

ParameterEffect on Reaction KineticsEffect on Thermodynamic Profile
Catalyst Can significantly increase reaction rates by lowering the activation energy. youtube.comCan influence product distribution by favoring specific pathways, potentially leading to kinetically or thermodynamically controlled products. mit.edu
Temperature Higher temperatures generally increase reaction rates (Arrhenius equation).Can shift the equilibrium position of reversible reactions based on the enthalpy change (van 't Hoff equation).
Solvent Polarity and coordinating ability can influence the stability of reactants, transition states, and products, thereby affecting reaction rates.Can alter the relative energies of reactants and products, thus shifting the thermodynamic equilibrium.
Substituent Effects The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution. youtube.comSubstituents can stabilize or destabilize the molecule, affecting the overall thermodynamics of a reaction. nih.gov

Derivatization Strategies for this compound

Derivatization of this compound can be strategically approached by targeting its reactive sites: the alkene and the activated aromatic ring. These modifications can introduce new functionalities, extend the carbon skeleton, or create complex cyclic structures.

Introduction of Heteroatoms or Extended Carbon Chains

The introduction of heteroatoms or the extension of carbon chains can be achieved through various synthetic methodologies.

On the Aromatic Ring: The electron-donating nature of the methoxy group directs electrophilic aromatic substitution to the ortho and para positions. youtube.com However, since the para position is already substituted, reactions such as nitration, halogenation, or Friedel-Crafts acylation would predominantly occur at the positions ortho to the methoxy group. Furthermore, modern cross-coupling techniques, such as non-directed C-H arylation using palladium catalysis, offer a direct method to introduce new aryl groups onto the anisole (B1667542) ring, creating biaryl structures. uva.nlnih.gov The introduction of heteroatoms can also be accomplished through nucleophilic aromatic substitution on appropriately functionalized derivatives or via metal-catalyzed amination or etherification reactions. figshare.comresearchgate.net

At the Alkene: The double bond in the nonenyl chain is a versatile handle for functionalization. Hydroformylation, for example, can introduce a formyl group, which can be further converted into an alcohol or a carboxylic acid, thereby extending the carbon chain and introducing an oxygen heteroatom. rsc.org Other common alkene reactions, such as epoxidation followed by ring-opening, dihydroxylation, or ozonolysis, can be employed to introduce oxygen-containing functional groups.

A summary of potential derivatization reactions is provided in the table below.

Interactive Data Table: Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsExpected Product
Nitration HNO₃, H₂SO₄Introduction of a nitro group on the aromatic ring, ortho to the methoxy group.
C-H Arylation Aryl halide, Pd catalystFormation of a biaryl compound by substitution on the aromatic ring. uva.nlnih.gov
Hydroformylation CO, H₂, Rh/Co catalystAddition of a formyl group and a hydrogen atom across the double bond. rsc.org
Epoxidation m-CPBAFormation of an epoxide at the double bond.

Intramolecular Cyclization Reactions Involving Alkene and Aromatic Systems

The proximity of the nonenyl chain to the aromatic ring in this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of polycyclic structures. Such reactions are powerful tools in synthetic organic chemistry for building molecular complexity. wikipedia.org

One plausible pathway is an acid-catalyzed intramolecular Friedel-Crafts alkylation. youtube.com Protonation of the alkene can generate a carbocation on the nonenyl chain, which can then be attacked by the electron-rich aromatic ring to form a new ring system. The regioselectivity of this cyclization would be influenced by the stability of the intermediate carbocation and the position of attack on the aromatic ring.

Alternatively, radical cyclization methods could be employed. For instance, the generation of a radical on the nonenyl chain could lead to an intramolecular addition to the aromatic ring. acs.org Furthermore, strategies involving the pre-functionalization of the alkene, such as its conversion to an alkenyliodonium salt, can facilitate intramolecular cyclization under mild thermal conditions to form dihydronaphthalene or chromene derivatives. rsc.org The formation of five- and six-membered rings is generally favored in such cyclizations due to favorable entropic and strain factors. wikipedia.org

The choice of reaction conditions and catalysts would be paramount in controlling the outcome of these cyclization reactions, potentially leading to a variety of interesting and complex molecular architectures.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Methoxy 4 Non 4 En 5 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the intricate structural details of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides valuable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1-Methoxy-4-(non-4-en-5-yl)benzene displays characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the methoxy-substituted benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum. rsc.orgwisc.edu The protons on the benzene ring exhibit coupling patterns (doublets and triplets) that can help in their specific assignment. rsc.orgwisc.edu

The methoxy (B1213986) group (-OCH₃) protons characteristically appear as a sharp singlet, typically around 3.8 ppm. rsc.orgrsc.org The protons of the nonenyl chain give rise to a series of signals in the aliphatic region of the spectrum. The olefinic protons on the carbon-carbon double bond are observed as multiplets, with their chemical shifts and coupling constants providing information about the stereochemistry of the double bond. The remaining methylene (B1212753) and methyl protons of the nonenyl group appear as complex multiplets further upfield.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic 6.8-7.3 Multiplet
Olefinic 5.4-5.6 Multiplet
Methoxy ~3.8 Singlet

Carbon-13 NMR (¹³C NMR) Resonance Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic ring appear in the downfield region, typically between 110 and 160 ppm. The carbon attached to the methoxy group is observed at a characteristic downfield shift due to the deshielding effect of the oxygen atom. rsc.orgrsc.org The quaternary aromatic carbon and the carbon bearing the nonenyl substituent also have distinct chemical shifts.

The olefinic carbons of the double bond are found in the region of 120-140 ppm. The aliphatic carbons of the nonenyl chain resonate in the upfield region of the spectrum, with the methoxy carbon appearing around 55 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (C-O) 158-160
Aromatic (C-H & C-C) 114-140
Olefinic 125-135
Methoxy ~55

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduwikipedia.org Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the carbon chain of the nonenyl group and for assigning the relative positions of the protons on the aromatic ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduwikipedia.orgresearchgate.net Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, allowing for the unambiguous assignment of carbon resonances based on their corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.eduwikipedia.orgyoutube.com HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the protons on the first carbon of the nonenyl chain and the aromatic carbon at the point of substitution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. researchgate.netacs.org

Characteristic Absorptions of Aromatic and Alkene Moieties

The IR and Raman spectra of this compound would exhibit characteristic bands for its key functional groups.

Aromatic Ring : The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net The C=C stretching vibrations of the benzene ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, can provide information about the substitution pattern of the benzene ring. spectroscopyonline.com

Alkene Group : The C=C stretching vibration of the nonenyl double bond would be expected to appear around 1640-1680 cm⁻¹. The exact position can be influenced by substitution. The olefinic C-H stretching vibrations occur at frequencies slightly above 3000 cm⁻¹.

Methoxy Group : The C-O stretching vibration of the methoxy group typically gives rise to a strong band in the IR spectrum, usually in the range of 1000-1300 cm⁻¹. Specifically for an aryl methyl ether, a strong asymmetric C-O-C stretch is expected around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. nih.gov The C-H stretching of the methyl group is observed between 2800 and 3000 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Alkene C-H Stretch >3000
Aliphatic C-H Stretch 2850-2960
Alkene C=C Stretch 1640-1680
Aromatic C=C Stretch 1450-1600
Asymmetric C-O-C Stretch (Aryl Ether) ~1250

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy can also be used to probe the conformational landscape of flexible molecules like this compound. The rotational freedom around the single bonds, particularly the bond connecting the benzene ring to the nonenyl chain and within the nonenyl chain itself, can lead to the existence of different conformers. mdpi.com

These different conformers may have distinct vibrational spectra. By comparing experimental spectra with those calculated for different possible conformations using computational methods (like Density Functional Theory), it may be possible to determine the predominant conformation(s) in the sample. nih.govmdpi.com Changes in the vibrational spectra with temperature can also provide insights into the relative stabilities and interconversion of different conformers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, particularly those involving conjugated systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the para-substituted methoxybenzene ring. The key chromophore is the benzene ring conjugated with the electron-donating methoxy group. This substitution pattern significantly influences the position and intensity of the absorption bands compared to unsubstituted benzene.

The spectrum is expected to show two main absorption bands characteristic of substituted benzenes:

The E2-band: This is a strong absorption band typically occurring around 220-230 nm, arising from the π → π* transitions of the benzene ring. The methoxy group's electron-donating nature causes a bathochromic (red) shift to a longer wavelength compared to benzene.

The B-band: This band, found around 270-280 nm, is weaker and results from symmetry-forbidden transitions in the benzene ring. The presence of the methoxy substituent increases the intensity of this band.

The double bond in the non-4-en-5-yl side chain is an isolated chromophore, not in conjugation with the benzene ring. Its π → π* transition is expected to occur at a much shorter wavelength (typically below 200 nm) and with a low intensity, meaning its absorption is likely to be masked by the much stronger absorption from the aromatic ring. Therefore, the UV-Vis spectrum provides clear evidence for the methoxybenzene system but is less informative about the isolated alkene in the side chain.

Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol

Band Wavelength of Maximum Absorption (λmax) (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Transition Type
E2-band ~ 225 ~ 12,000 π → π*
B-band ~ 275 ~ 2,500 π → π* (symmetry-forbidden)

The parent molecule, this compound, is achiral and therefore does not exhibit a signal in Electronic Circular Dichroism (ECD). However, chiral analogues of this compound could be synthesized, and their absolute configuration could be determined using ECD spectroscopy.

Chirality could be introduced at the stereocenter located at carbon-5 of the nonene chain, which is the benzylic position. The resulting enantiomers would interact differently with circularly polarized light, producing mirror-image ECD spectra. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores and the stereochemistry of the molecule.

For a chiral analogue of this compound, the ECD spectrum would be expected to show Cotton effects corresponding to the electronic transitions of the methoxybenzene chromophore. The sign of the Cotton effect associated with the B-band (around 275 nm) is often correlated with the absolute configuration at the benzylic stereocenter in similar aromatic compounds. Theoretical calculations of the ECD spectrum would be necessary to confidently assign the absolute configuration of a specific enantiomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

The exact mass of this compound (C16H24O) can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass: 232.1827

Molecular Formula: C₁₆H₂₄O

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with an m/z value very close to the calculated exact mass, confirming the elemental composition.

Table 2: HRMS Data for this compound

Ion Type Molecular Formula Calculated m/z
[M]⁺ C₁₆H₂₄O 232.1827
[M+H]⁺ C₁₆H₂₅O⁺ 233.1905
[M+Na]⁺ C₁₆H₂₄ONa⁺ 255.1725

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M]⁺) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern provides detailed structural information. For this compound, the most characteristic fragmentation pathway is the cleavage of the C-C bond at the benzylic position, which is alpha to the benzene ring and allylic to the double bond.

This benzylic cleavage is highly favored as it leads to the formation of a stable, resonance-delocalized methoxybenzyl cation.

Key Fragmentation Pathways:

Benzylic Cleavage: The primary fragmentation involves the cleavage of the bond between the aromatic ring and the aliphatic chain, leading to the formation of a highly stable methoxybenzyl cation at m/z 121. This is often the base peak in the mass spectrum.

Loss of Methoxy Group: The molecular ion can also lose a methoxy radical (•OCH₃) to form an ion at m/z 201.

The analysis of these characteristic fragments in the MS/MS spectrum allows for the unambiguous confirmation of the connectivity of the methoxybenzene unit and the nonenyl side chain.

Table 3: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure of Fragment
232.18 121.06 [C₈H₉O]⁺ (methoxybenzyl cation)
232.18 201.16 [C₁₅H₂₁]⁺ (Loss of •OCH₃)

X-ray Diffraction Studies for Solid-State Structural Elucidation of this compound and its Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, X-ray diffraction analysis can provide definitive information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

However, obtaining suitable crystals of this compound could be challenging. The long, flexible nonenyl side chain can introduce conformational disorder, which may inhibit the formation of a well-ordered crystal lattice.

If a crystal structure were to be obtained, the analysis would reveal:

The planarity of the benzene ring.

The precise bond lengths and angles of the methoxy group and its orientation relative to the ring.

The conformation of the nonenyl side chain, including the geometry of the cis or trans double bond.

The intermolecular interactions, such as van der Waals forces or C-H···π interactions, that dictate the crystal packing.

Due to the challenges in crystallizing the parent compound, researchers might instead synthesize derivatives with functional groups that promote crystallization, such as introducing groups capable of forming strong hydrogen bonds. The structural data from such derivatives would provide valuable insights into the conformational preferences of the core structure of this compound.

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry and bond parameters for this compound would necessitate experimental techniques such as X-ray crystallography or gas-phase electron diffraction, supplemented by computational modeling. In the absence of such studies, no reliable data can be presented for the bond lengths, bond angles, and dihedral angles of this specific molecule.

Analysis of Intermolecular Interactions (e.g., C-H...π contacts)

The analysis of intermolecular interactions is fundamental to understanding the supramolecular chemistry of a compound. For this compound, one could hypothesize the presence of C-H...π interactions, where a hydrogen atom from the nonenyl chain or the methoxy group interacts with the electron-rich π system of the benzene ring of a neighboring molecule. However, without crystallographic data confirming the solid-state packing arrangement, any discussion of such interactions remains purely theoretical.

Due to the lack of specific research findings, the creation of detailed data tables for bond parameters and intermolecular contacts for this compound is not possible at this time. Further experimental and computational studies are required to elucidate the structural characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 4 Non 4 En 5 Yl Benzene

Prediction and Interpretation of Spectroscopic Data

Theoretical Vibrational Frequency AnalysisA frequency calculation on the optimized structure would predict the molecule's infrared (IR) and Raman vibrational modes. This theoretical spectrum helps in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

Without access to peer-reviewed research or performing these original calculations, any presented data would be speculative and would not meet the required standards of scientific accuracy.

Simulated UV-Vis Spectra and Electronic Transitions

Molecular Dynamics Simulations for Conformational Landscape Exploration

Specific molecular dynamics (MD) simulation studies focused on exploring the conformational landscape of 1-Methoxy-4-(non-4-en-5-yl)benzene have not been reported in the reviewed literature. MD simulations would be instrumental in understanding the flexibility of the nonenyl side chain and its preferred orientations relative to the methoxybenzene core. By simulating the molecule's motion over time, researchers can identify low-energy conformers and understand the energetic barriers between different conformational states. This information is crucial for comprehending its physical properties and potential interactions with other molecules. The conformational flexibility arises from the rotation around the single bonds within the nonenyl chain and the bond connecting it to the benzene (B151609) ring.

Emerging Applications and Interdisciplinary Research Directions for 1 Methoxy 4 Non 4 En 5 Yl Benzene

Role as a Precursor in the Synthesis of Complex Organic Molecules

No studies were identified that describe the use of 1-Methoxy-4-(non-4-en-5-yl)benzene as a starting material or intermediate in the synthesis of more complex organic structures. Its potential utility as a synthon in organic chemistry has not been documented in the available literature.

Exploration in Advanced Materials Science

There is no research available to suggest that this compound has been investigated for applications in materials science.

Advanced Analytical Method Development for Trace Analysis or Complex Matrices

There are no published analytical methods specifically developed for the detection and quantification of this compound, particularly at trace levels or within complex sample matrices.

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